3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol is an organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(chloromethyl)naphthalene. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The naphthyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The naphthyloxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthyloxy)methyl-1H-1,2,4-triazole:
3-(Naphthyloxy)methyl-1H-1,2,4-triazole-5-amine: Contains an amine group instead of a thiol, leading to different chemical properties and reactivity.
Uniqueness
3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C13H11N3OS |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C13H11N3OS/c18-13-14-12(15-16-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,15,16,18) |
InChI Key |
AUQMRIDKVLTSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=S)NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.